N-Hydroxy-N~3~-(2-methylpropyl)-N~3~-(4-phenylbutyl)-beta-alaninamide

Description

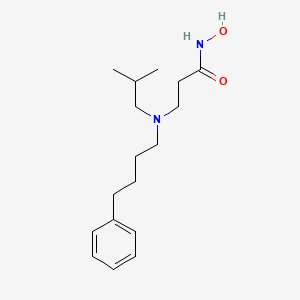

N-Hydroxy-N~3~-(2-methylpropyl)-N~3~-(4-phenylbutyl)-beta-alaninamide is a hydroxamic acid derivative featuring a beta-alaninamide backbone substituted with a hydroxy group and two distinct alkyl chains: a 2-methylpropyl (isobutyl) group and a 4-phenylbutyl moiety. The 4-phenylbutyl substituent introduces aromaticity and lipophilicity, while the 2-methylpropyl group may enhance steric effects, influencing binding specificity and metabolic stability.

Properties

CAS No. |

919997-17-4 |

|---|---|

Molecular Formula |

C17H28N2O2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

N-hydroxy-3-[2-methylpropyl(4-phenylbutyl)amino]propanamide |

InChI |

InChI=1S/C17H28N2O2/c1-15(2)14-19(13-11-17(20)18-21)12-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,15,21H,6-7,10-14H2,1-2H3,(H,18,20) |

InChI Key |

ZSITYJSSFSVFHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CCCCC1=CC=CC=C1)CCC(=O)NO |

Origin of Product |

United States |

Biological Activity

N-Hydroxy-N~3~-(2-methylpropyl)-N~3~-(4-phenylbutyl)-beta-alaninamide is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, research findings, and relevant case studies.

- Common Name : N-hydroxy-3-[2-methylpropyl(4-phenylbutyl)amino]propanamide

- CAS Number : 919997-17-4

- Molecular Formula : CHNO

- Molecular Weight : 292.416 g/mol

- LogP : 3.703 (indicating moderate lipophilicity)

These properties suggest that the compound may interact effectively with biological membranes, which is crucial for its pharmacological activity.

The biological activity of this compound primarily involves its interaction with various receptors, notably adrenergic receptors. Research indicates that compounds with similar structures exhibit affinity for beta-adrenoceptors, which play a significant role in cardiovascular and central nervous system functions .

Affinity for Beta-Adrenoceptors

In a study examining related compounds, it was found that certain derivatives exhibited significant binding affinity to beta 1 and beta 2 adrenergic receptors. Although specific data for this compound is limited, the structural similarities suggest comparable interactions .

Case Studies and Research Findings

- Cardiovascular Effects :

-

Neuropharmacological Activity :

- Compounds targeting adrenergic receptors have been implicated in neuroprotective effects. Research on beta-N-methylamino-L-alanine (BMAA) has shown neurotoxic effects, suggesting that modifications in the structure can lead to varying biological outcomes . This indicates that further exploration of this compound could yield insights into its neuropharmacological potential.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Beta-Adrenergic Activity |

|---|---|---|---|

| This compound | 919997-17-4 | 292.416 | Potentially active |

| Beta-N-methylamino-L-alanine (BMAA) | Not available | Varies | Neurotoxic effects observed |

| (Z)-N-[3-(alkylamino)-2-hydroxypropylidene] | Not available | Varies | Significant affinity for beta receptors |

This table illustrates the comparative molecular weights and potential activities of related compounds, highlighting the need for further research on this compound.

Comparison with Similar Compounds

Substituent-Driven Variations in Hydroxamic Acids

Key analogs from literature include:

Key Observations :

Backbone Modifications: Beta-Alaninamide vs. Carboxamide

The beta-alaninamide backbone in the target compound differs from traditional carboxamide-based hydroxamic acids (e.g., Compound 8). Beta-alaninamide introduces a flexible ethylene spacer between the hydroxamate and nitrogen, which may:

- Reduce steric hindrance during enzyme binding.

- Enhance metabolic stability compared to shorter-chain analogs .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Implications :

- The target compound’s higher logP suggests superior tissue penetration but may require formulation enhancements (e.g., liposomal delivery).

- Its structural complexity could limit synthetic yield compared to simpler analogs like Compound 6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.